

Theoretical Studies on 6-Benzyloxy-2-benzoxazolinone: A Technical Guide

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Compound of Interest

Compound Name: 6-Benzyloxy-2-benzoxazolinone

Cat. No.: B133755

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzyloxy-2-benzoxazolinone is a derivative of the versatile benzoxazolinone scaffold, a heterocyclic system of significant interest in medicinal chemistry.^[1] While direct and extensive theoretical studies on this specific derivative are not abundant in publicly accessible literature, a comprehensive understanding of its properties and potential biological interactions can be extrapolated from computational and theoretical investigations of the core 2-benzoxazolinone structure and its various analogues. This technical guide synthesizes the available theoretical data, outlines key computational methodologies, and provides insights into the structural and electronic characteristics that likely govern the behavior of **6-benzyloxy-2-benzoxazolinone**. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this chemical entity.

Introduction to the 2-Benzoxazolinone Core

The 2-benzoxazolinone (BOA) nucleus is a privileged scaffold in drug discovery, forming the basis for a wide range of biologically active compounds.^[1] Its derivatives have demonstrated a diverse pharmacological profile, including anticancer, analgesic, anti-inflammatory, and neuroprotective activities.^[1] The physicochemical properties of the BOA core, such as its weakly acidic nature and the presence of both lipophilic and hydrophilic regions, make it an attractive moiety for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.^[1]

Theoretical studies on the fundamental properties of the 2-benzoxazolinone core provide a critical foundation for understanding its derivatives. Key areas of investigation have included its tautomeric stability, thermochemistry, and reactivity.

Tautomerism and Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the tautomeric equilibrium of the 2-benzoxazolinone core. The amide form is significantly more stable than its enol tautomer, 2-benzoxazolol.^[2] The energy barrier for the conversion from the amide to the enol form has been calculated to be approximately 57.78 kcal/mol, with the enol form being about 15.06 kcal/mol higher in energy, indicating that the amide form is the predominant species under physiological conditions.^[3]

Computational Methodologies in Benzoxazolinone Research

A variety of computational techniques have been applied to elucidate the structure-activity relationships (SAR) and potential mechanisms of action of benzoxazolinone derivatives. These methods are crucial for rational drug design and lead optimization.

Quantum Chemical Calculations

High-level quantum chemical calculations are instrumental in determining the electronic structure, reactivity, and thermodynamic properties of molecules.

- **Software:** Gaussian, ORCA, or similar quantum chemistry packages.
- **Method:** A functional such as B3LYP or CAM-B3LYP is commonly chosen.^{[3][4]}
- **Basis Set:** A basis set like 6-31G* or def2-SVP is typically used for geometry optimization and energy calculations.^{[3][4]}
- **Geometry Optimization:** The molecular geometry of the compound is optimized to find the lowest energy conformation.
- **Frequency Analysis:** Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

- **Property Calculation:** Various electronic properties such as molecular orbitals (HOMO, LUMO), electrostatic potential, and partial charges are calculated.
- **Solvation Effects:** To simulate a more biologically relevant environment, a polarizable continuum model (PCM) can be applied to account for the effects of a solvent like water.[4]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.

- **Software:** AutoDock Vina, Schrödinger Maestro, or similar molecular modeling suites.[5]
- **Ligand Preparation:** The 3D structure of the benzoxazolinone derivative is generated and energy-minimized.
- **Receptor Preparation:** The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or through homology modeling. Water molecules and co-ligands are typically removed, and polar hydrogens are added.
- **Grid Generation:** A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
- **Docking Simulation:** The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.
- **Scoring and Analysis:** The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

- **Dataset Preparation:** A dataset of benzoxazolinone derivatives with their experimentally determined biological activities is collected. The dataset is typically divided into a training set for model building and a test set for model validation.[\[6\]](#)[\[7\]](#)
- **Descriptor Calculation:** A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the dataset.
- **Model Building:** Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity.[\[6\]](#)
- **Model Validation:** The predictive power of the QSAR model is assessed using the test set and various statistical metrics (e.g., R^2 , Q^2).[\[6\]](#)

Theoretical Insights from Benzoxazolinone Derivatives

While specific theoretical data for **6-benzyloxy-2-benzoxazolinone** is scarce, studies on other benzoxazolinone derivatives provide valuable insights into the potential interactions and activities of this compound.

Molecular Docking Studies of Benzoxazolone Derivatives

Molecular docking studies have been performed on various benzoxazolone derivatives to explore their inhibitory potential against different biological targets.

Target Protein	Key Interactions of the Benzoxazolinone Core	Reference
HIV-1 Nucleocapsid Protein	The 2-benzoxazolinone moiety can establish H-bond interactions with backbone atoms of Gly35, Met46, and Trp37 within a hydrophobic pocket.	[8]
Cytochrome P450 1B1 (CYP1B1)	Designed benzoxazolinone derivatives mimic the crucial active site interactions of the co-crystal ligand, alpha-naphthoflavone.	[9]
N-malonyltransferase	The benzoxazolinone core can bind to the enzyme, potentially reducing its ability to detoxify other benzoxazolinones.	[3]
SARS-CoV-2 Omicron Subvariant EG.5.1 RBD	3-substituted benzoxazolone derivatives have shown potential efficacy against the receptor-binding domain.	[5]

QSAR Studies of Benzoxazolone Derivatives

QSAR studies on benzoxazolone derivatives have helped to identify the key structural features that influence their biological activities.

Biological Activity	Key Findings from QSAR Models	Reference
Anti-HIV-1	A statistically significant QSAR model was developed with a correlation coefficient (R^2) of 0.84, indicating a good correlation between the selected descriptors and anti-HIV activity.	[6]
Antiplatelet	3D-QSAR models revealed that hydrogen bond acceptors, aromatic, and hydrophobic features are important for antiplatelet activity.	[10]
Anticancer	3D-QSAR models for benzoxazole derivatives against different cancer cell lines (HepG2, HCT-116, and MCF-7) have been developed to guide the design of more potent inhibitors.	[11]

The Influence of the 6-Benzyloxy Substituent

The introduction of a benzyloxy group at the 6-position of the 2-benzoxazolinone core is expected to significantly influence its electronic and steric properties, and consequently its biological activity.

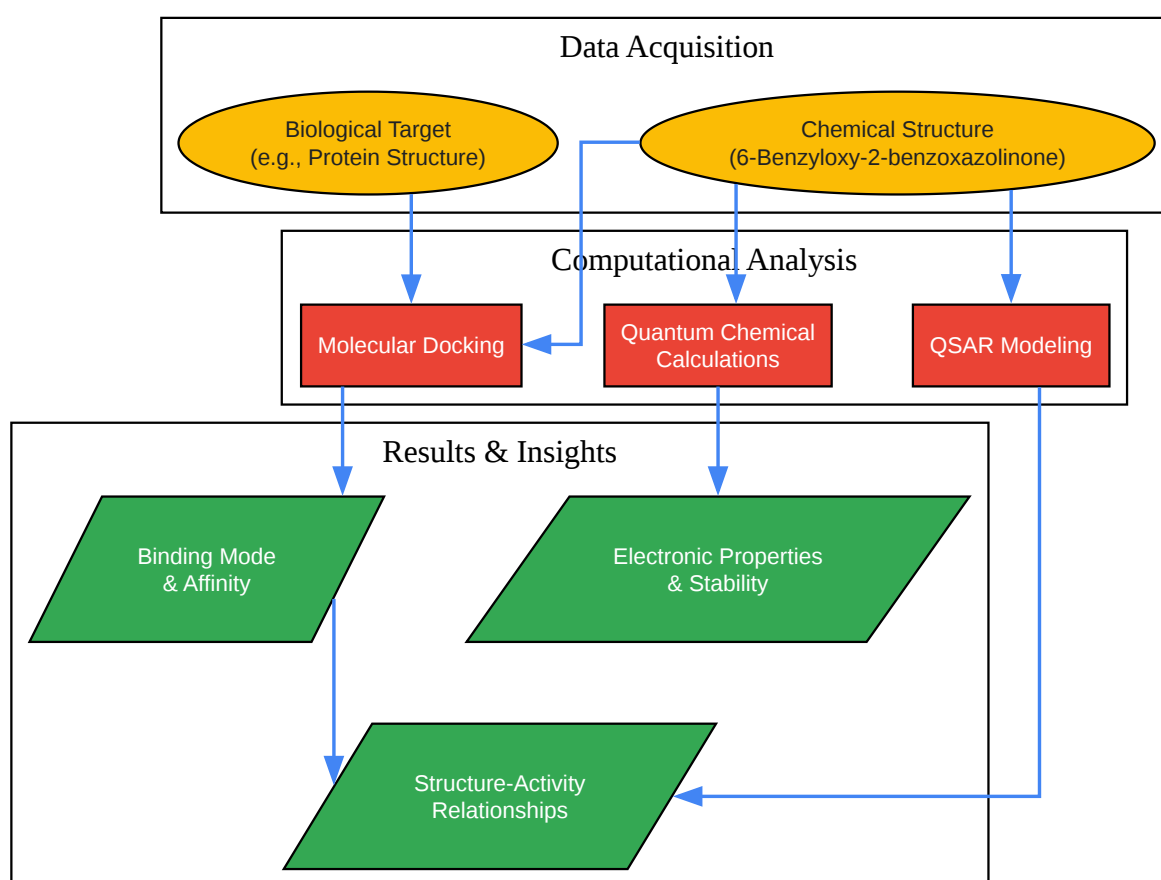
- **Electronic Effects:** The benzyloxy group is an electron-donating group through resonance, which can increase the electron density of the benzene ring. This may affect the molecule's ability to participate in π - π stacking interactions with aromatic residues in a protein's active site.
- **Steric Effects:** The bulky benzyloxy group will introduce significant steric hindrance, which can influence the binding orientation of the molecule within a target's active site. This can

either enhance or diminish binding affinity depending on the topology of the binding pocket.

- Lipophilicity: The benzyloxy group will increase the overall lipophilicity of the molecule, which can affect its solubility, membrane permeability, and pharmacokinetic profile.

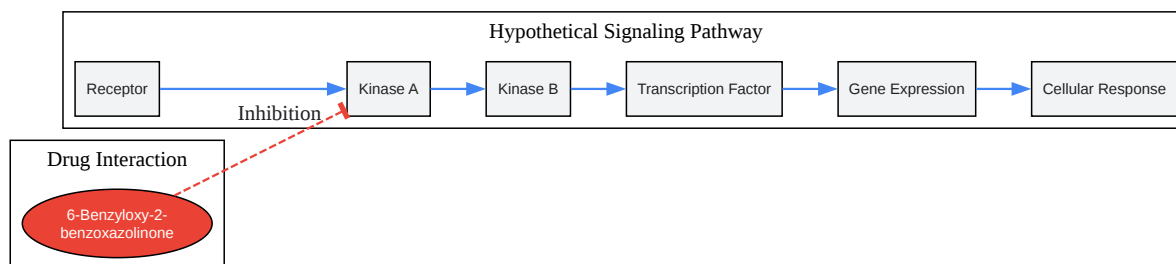
Visualizing Theoretical Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common workflows in the theoretical study of benzoxazolinone derivatives.



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Caption: A typical computational workflow for the theoretical study of a small molecule like **6-benzyloxy-2-benzoxazolinone**.



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Caption: A hypothetical signaling pathway showing the potential inhibitory action of **6-benzyloxy-2-benzoxazolinone** on a kinase.

Conclusion

While direct theoretical investigations on **6-benzyloxy-2-benzoxazolinone** are limited, a wealth of computational data on the parent 2-benzoxazolinone scaffold and its derivatives provides a strong basis for understanding its potential properties and biological activities. The application of quantum chemical calculations, molecular docking, and QSAR modeling has been instrumental in elucidating the structure-activity relationships of this class of compounds. The presence of the 6-benzyloxy group is anticipated to modulate the electronic, steric, and lipophilic characteristics of the molecule, thereby influencing its interactions with biological targets. Further dedicated theoretical and experimental studies on **6-benzyloxy-2-benzoxazolinone** are warranted to fully explore its therapeutic potential.

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